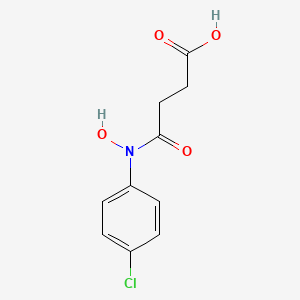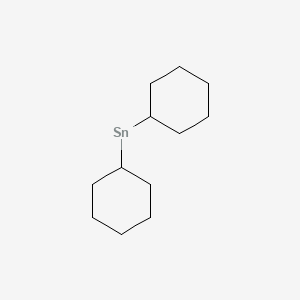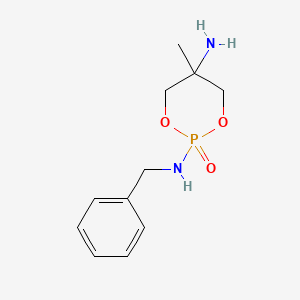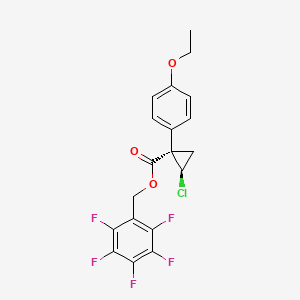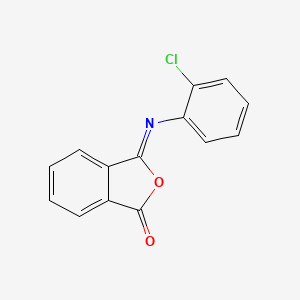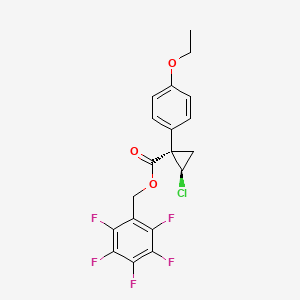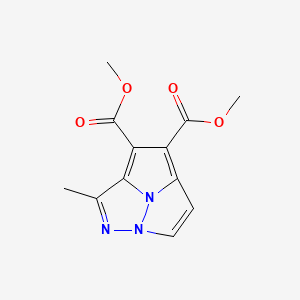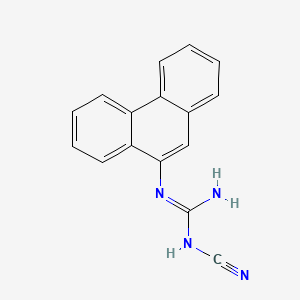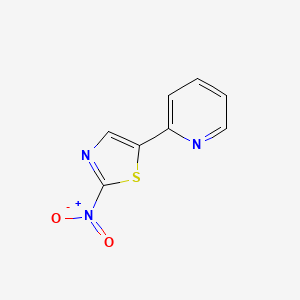
Pyridine, (2-nitro-5-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, (2-nitro-5-thiazolyl)- is a heterocyclic aromatic organic compound that contains both pyridine and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, (2-nitro-5-thiazolyl)- typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a nitro-substituted thiazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of Pyridine, (2-nitro-5-thiazolyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, (2-nitro-5-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-substituted pyridine-thiazole compounds.
Substitution: Formation of halogenated pyridine-thiazole derivatives.
Aplicaciones Científicas De Investigación
Pyridine, (2-nitro-5-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of Pyridine, (2-nitro-5-thiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simple heterocyclic compound with a nitrogen atom in the ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Nitropyridine: Pyridine with a nitro group attached.
Uniqueness
Pyridine, (2-nitro-5-thiazolyl)- is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various applications .
Propiedades
Número CAS |
68135-39-7 |
|---|---|
Fórmula molecular |
C8H5N3O2S |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-nitro-5-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)8-10-5-7(14-8)6-3-1-2-4-9-6/h1-5H |
Clave InChI |
DJHOTDBDQXIBGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
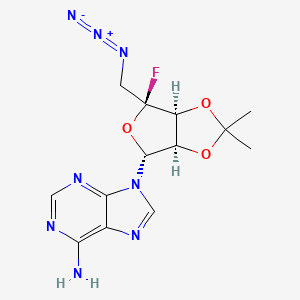
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
